6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, an indazole moiety, a methoxy group, and a chromene core, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents and appropriate solvents .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as the bromine atom.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups .
Scientific Research Applications
6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and chromene-based molecules, such as:
- 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine
- 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one
Uniqueness
What sets 6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C18H12BrN3O4 |
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Molecular Weight |
414.2 g/mol |
IUPAC Name |
6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H12BrN3O4/c1-25-15-6-11(19)4-10-5-13(18(24)26-16(10)15)17(23)21-12-3-2-9-8-20-22-14(9)7-12/h2-8H,1H3,(H,20,22)(H,21,23) |
InChI Key |
XNIKHYYLBSVGMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
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